molecular formula C14H18N2 B029061 3-(1-Methylpiperidin-4-YL)-1H-indole CAS No. 17403-07-5

3-(1-Methylpiperidin-4-YL)-1H-indole

Cat. No.: B029061
CAS No.: 17403-07-5
M. Wt: 214.31 g/mol
InChI Key: KYSCKYJNMTUJPA-UHFFFAOYSA-N
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Description

3-(1-Methylpiperidin-4-YL)-1H-indole is a heterocyclic compound that features both an indole and a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the piperidine ring is known for its presence in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpiperidin-4-YL)-1H-indole typically involves the formation of the indole ring followed by the introduction of the piperidine moiety. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The piperidine ring can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by the introduction of the piperidine ring using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-4-YL)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Indoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

3-(1-Methylpiperidin-4-YL)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-4-YL)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
  • 4-[(1-Methylpiperidin-4-yl)oxy]aniline

Uniqueness

3-(1-Methylpiperidin-4-YL)-1H-indole is unique due to the combination of the indole and piperidine rings, which confer distinct chemical and biological properties. The presence of both rings allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

3-(1-methylpiperidin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-16-8-6-11(7-9-16)13-10-15-14-5-3-2-4-12(13)14/h2-5,10-11,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSCKYJNMTUJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169751
Record name 3-(1-Methylpiperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17403-07-5
Record name 3-(1-Methyl-4-piperidinyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17403-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methylpiperidin-4-yl)-1H-indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017403075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-Methylpiperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-METHYLPIPERIDIN-4-YL)-1H-INDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NSM99C49F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 3-(1-Methylpiperidin-4-yl)-1H-indole relate to its activity at 5-HT receptors, particularly 5-HT1E and 5-HT1F?

A: this compound serves as a scaffold for various ligands targeting 5-HT receptors, including the 5-HT1E and 5-HT1F subtypes. Research indicates a strong correlation between the binding affinities of this compound analogs at these two receptor subtypes . Modifications to this core structure, such as substitutions at the indole ring or alterations to the piperidine ring system, significantly influence the binding affinity and selectivity for specific 5-HT receptor subtypes. For instance, introducing a 5-N-butyryloxy-N,N-dimethyltryptamine group led to enhanced selectivity for the 5-HT1F receptor over the 5-HT1E receptor . This highlights the importance of structure-activity relationship (SAR) studies in optimizing this compound derivatives for specific therapeutic applications.

Q2: What makes 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole a "key intermediate" in the synthesis of Naratriptan Hydrochloride?

A: 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole is a crucial intermediate in synthesizing Naratriptan Hydrochloride because the bromine atom at the 5-position of the indole ring serves as a synthetic handle. This allows for further functionalization through various chemical reactions. In the context of Naratriptan synthesis, this bromine atom likely undergoes substitution with a suitable group that ultimately forms the specific side chain present in Naratriptan . This highlights the strategic importance of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole as a building block in constructing more complex molecules with desired pharmacological properties.

Q3: Are there any significant differences in the binding affinity of triptans between human and porcine 5-HT1F receptors?

A: Yes, while the overall binding profile of various agonists and antagonists at the porcine 5-HT1F receptor is highly similar to the human homologue, some differences exist, particularly concerning triptans. Research shows that sumatriptan, zolmitriptan, and rizatriptan exhibit a 10 to 15-fold lower affinity for the porcine 5-HT1F receptor compared to the human receptor . This finding suggests potential species-specific variations in drug interactions with the 5-HT1F receptor.

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